1-Fluoro-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

359-00-2 |

|---|---|

Molecular Formula |

C4H9F |

Molecular Weight |

76.11 g/mol |

IUPAC Name |

1-fluoro-2-methylpropane |

InChI |

InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3 |

InChI Key |

WGCJTTUVWKJDAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-methylpropane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-methylpropane, also known as isobutyl fluoride (B91410), is a primary alkyl fluoride with the chemical formula C4H9F.[1][2] As a fluorinated organic compound, it holds interest in various chemical research and development sectors, including as a potential intermediate in the synthesis of more complex molecules. The presence of the highly electronegative fluorine atom significantly influences its physical and chemical properties, differentiating it from other isobutyl halides. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C4H9F | [1][2] |

| Molecular Weight | 76.11 g/mol | [1][2] |

| CAS Number | 359-00-2 | [1][3] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 22 °C | [4] |

| Melting Point | -110.8 °C (estimate) | |

| Density | 0.7500 g/cm³ (estimate) | |

| Solubility | Due to its hydrocarbon structure, this compound is expected to have limited solubility in water but should be miscible with many organic solvents such as alcohols, ethers, and hydrocarbons.[5][6] |

Reactivity and Stability

The reactivity of this compound is largely dictated by the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond that carbon forms with a halogen, making alkyl fluorides generally more stable and less reactive than their chloro, bromo, and iodo counterparts.[7]

Nucleophilic Substitution Reactions:

This compound, as a primary alkyl fluoride, is generally considered to be relatively inert towards nucleophilic substitution reactions under standard conditions.[8] This low reactivity is attributed to the high bond dissociation energy of the C-F bond and the poor leaving group ability of the fluoride ion.[8] However, nucleophilic substitution can be enabled under specific conditions. For instance, the presence of water as a cosolvent has been shown to activate alkyl fluorides in bimolecular nucleophilic substitution reactions through hydrogen bonding, which stabilizes the transition state.[9]

Reactions with Strong Acids and Bases:

Thermal and Photochemical Stability:

Information regarding the specific thermal decomposition of this compound is limited. Perfluoroalkanes exhibit high thermal stability, with decomposition of perfluoropropane requiring temperatures above 660°C.[10] While this compound is not a perfluorinated compound, the strong C-F bond suggests a considerable degree of thermal stability.

Photochemical reactions, such as monochlorination of 2-methylpropane, proceed via a free-radical mechanism.[11] It is plausible that this compound could undergo similar free-radical halogenation in the presence of UV light.

Experimental Protocols

Synthesis of this compound:

A common and effective method for the synthesis of primary alkyl fluorides is the conversion of the corresponding alcohol. For this compound, this would involve the fluorination of isobutyl alcohol (2-methyl-1-propanol). Several reagents can be employed for this transformation. A general procedure using n-perfluorobutanesulfonyl fluoride (PBSF) in combination with a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) has been shown to be highly efficient for converting primary alcohols to fluorides with suppressed elimination side reactions.[12]

General Experimental Workflow for Alcohol Fluorination:

Caption: General workflow for the synthesis of this compound from isobutyl alcohol.

Handling and Safety Precautions:

This compound is a flammable liquid. Standard safety precautions for handling flammable organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, away from ignition sources, and using appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

Caption: Recommended personal protective equipment for handling this compound.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a primary alkyl fluoride with distinct chemical properties owing to the strong carbon-fluorine bond. While it exhibits lower reactivity in traditional nucleophilic substitution reactions compared to other alkyl halides, its stability can be advantageous in certain synthetic applications. Understanding its properties, reactivity, and proper handling procedures is essential for its safe and effective use in a research and development setting. Further investigation into its specific reaction kinetics and the development of detailed, optimized synthetic protocols will continue to enhance its utility in the field of organic chemistry.

References

- 1. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 359-00-2 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. Page loading... [guidechem.com]

- 6. 1-Chloro-2-methylpropane, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. allen.in [allen.in]

- 12. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]

An In-depth Technical Guide on the Basic Research Applications of 3,3-Diphenylcyclobutanamine (CAS 64895-45-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylcyclobutanamine (B12807905), with the Chemical Abstracts Service (CAS) registry number 64895-45-0, is a psychostimulant compound originally synthesized and investigated in the late 1970s for its potential as an antidepressant agent.[1] Basic research has revealed that this compound and its N-methylated analogs primarily function as monoamine reuptake inhibitors, with pronounced effects on norepinephrine (B1679862) and serotonin (B10506) transporters.[1] Furthermore, studies suggest a potential for inducing dopamine (B1211576) release, contributing to its stimulant properties. This technical guide provides a comprehensive overview of the fundamental research applications of 3,3-diphenylcyclobutanamine, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its characterization.

Chemical Properties and Synthesis

3,3-Diphenylcyclobutanamine is a small molecule with the chemical formula C₁₆H₁₇N.[1] Its structure features a cyclobutane (B1203170) ring substituted with two phenyl groups at the 3-position and an amine group at the 1-position.

Synthesis

The synthesis of 3,3-diphenylcyclobutanamine and its N-methyl and N,N-dimethyl analogs was first described by Carnmalm and colleagues in 1978.[1] The synthetic route is a multi-step process.

Pharmacological Profile

The primary mechanism of action of 3,3-diphenylcyclobutanamine and its derivatives is the inhibition of monoamine reuptake, specifically targeting the transporters for norepinephrine (NET) and serotonin (SERT).[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.

Monoamine Reuptake Inhibition

In vitro studies using brain slices have demonstrated that the N-methyl and N,N-dimethyl analogs of 3,3-diphenylcyclobutanamine are potent inhibitors of norepinephrine and serotonin accumulation.[1]

Table 1: Monoamine Reuptake Inhibition Data

| Compound | Transporter | IC50 (μM) |

| 3,3-Diphenylcyclobutanamine | NET | Data not available |

| SERT | Data not available | |

| DAT | Data not available | |

| N-methyl-3,3-diphenylcyclobutylamine | NET | Potent inhibitor[1] |

| SERT | Potent inhibitor[1] | |

| N,N-dimethyl-3,3-diphenylcyclobutylamine | NET | Potent inhibitor[1] |

| SERT | Potent inhibitor[1] |

Dopaminergic Activity

While direct inhibition of the dopamine transporter (DAT) by the parent compound is less characterized, the N,N-dimethyl analog has been shown to induce locomotor hyperactivity in animal models.[1] This effect is not blocked by antagonists of norepinephrine or serotonin receptors but is attenuated by the dopamine receptor antagonist pimozide (B1677891) and the vesicular monoamine transporter inhibitor reserpine.[1] This suggests that the stimulant effects may be mediated by the release of dopamine from vesicular stores, a mechanism distinct from that of amphetamine.[1]

Signaling Pathways and Experimental Workflows

The pharmacological effects of 3,3-diphenylcyclobutanamine are initiated by its interaction with monoamine transporters located on the presynaptic membrane of neurons.

Proposed Mechanism of Action

Experimental Workflow for Locomotor Activity

Experimental Protocols

Monoamine Reuptake Inhibition Assay in Brain Slices

This protocol is a generalized procedure based on the methods described in the foundational research.[1]

Objective: To determine the inhibitory effect of 3,3-diphenylcyclobutanamine on the uptake of radiolabeled norepinephrine and serotonin into brain tissue slices.

Materials:

-

Male albino mice (20-25 g)

-

Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂

-

Radiolabeled neurotransmitters (e.g., ³H-norepinephrine, ¹⁴C-serotonin)

-

3,3-Diphenylcyclobutanamine and its analogs

-

Scintillation counter and vials

-

Tissue chopper

Procedure:

-

Tissue Preparation: Euthanize mice and rapidly dissect the brain. Prepare coronal slices (e.g., 0.3 mm thickness) of the cerebral cortex or other brain regions of interest using a tissue chopper.

-

Pre-incubation: Pre-incubate the brain slices in oxygenated Krebs-Henseleit buffer at 37°C for 10 minutes.

-

Incubation: Transfer the slices to tubes containing fresh buffer, the test compound (3,3-diphenylcyclobutanamine at various concentrations), and the radiolabeled neurotransmitter. Incubate at 37°C for a specified time (e.g., 10 minutes). Control tubes should contain only the buffer and radiolabeled neurotransmitter.

-

Washing: Terminate the uptake by rapidly washing the slices with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Solubilize the washed slices and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of neurotransmitter uptake at each concentration of the test compound and determine the IC50 value.

Locomotor Activity Assay

This protocol is a generalized procedure for assessing the stimulant effects of 3,3-diphenylcyclobutanamine in mice.[1]

Objective: To measure the effect of 3,3-diphenylcyclobutanamine on spontaneous locomotor activity in mice.

Materials:

-

Male albino mice (20-25 g)

-

Locomotor activity chambers equipped with photobeam detectors

-

3,3-Diphenylcyclobutanamine and its analogs dissolved in a suitable vehicle (e.g., saline)

-

Vehicle control

Procedure:

-

Acclimation: Place individual mice in the locomotor activity chambers and allow them to acclimate for a period of at least 60 minutes.

-

Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

-

Data Recording: Immediately after injection, place the mice back into the activity chambers and record locomotor activity (e.g., number of photobeam breaks) for a predetermined duration (e.g., 60 minutes).

-

Data Analysis: Analyze the locomotor activity data by comparing the total activity counts between the drug-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.

Conclusion

3,3-Diphenylcyclobutanamine is a valuable research tool for investigating the roles of norepinephrine and serotonin transporters in the central nervous system. Its distinct mechanism of action, particularly the potential for dopamine release by its N,N-dimethyl analog, provides a unique pharmacological profile for studying the neurobiology of mood, motivation, and motor control. Further research is warranted to fully elucidate the binding affinities and inhibitory potencies of the parent compound at all three monoamine transporters and to explore its potential therapeutic applications.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 1-Fluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-fluoro-2-methylpropane, also known as isobutyl fluoride. The document details its structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational models. A thorough examination of its spectroscopic properties, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, is presented with predicted and experimental data. Furthermore, a detailed experimental protocol for the synthesis of this compound from isobutyl alcohol is provided. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (isobutyl fluoride) is a fluorinated organic compound with the chemical formula C4H9F.[1][2][3] The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. Understanding the precise molecular structure and bonding of such compounds is crucial for predicting their reactivity, designing new molecules with desired properties, and developing novel synthetic methodologies. This guide offers an in-depth exploration of the structural and electronic characteristics of this compound.

Molecular Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Common Name | Isobutyl fluoride[2] |

| CAS Number | 359-00-2[2] |

| Chemical Formula | C4H9F[1][2][3] |

| Molecular Weight | 76.11 g/mol [2] |

| InChI | InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3[2] |

| SMILES | CC(C)CF[2] |

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound is characterized by a propane (B168953) backbone with a methyl group at the C2 position and a fluorine atom at the C1 position. The presence of the electronegative fluorine atom and the branched methyl group influences the molecule's conformation and electronic distribution.

Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C1-F | 1.405 |

| C1-C2 | 1.532 |

| C2-C3 | 1.535 |

| C2-C4 | 1.535 |

| C1-H | 1.098 |

| C2-H | 1.102 |

| C3-H (avg.) | 1.097 |

| C4-H (avg.) | 1.097 |

Table 2: Calculated Bond Angles of this compound

| Angle | Angle (°) |

| F-C1-C2 | 108.9 |

| C1-C2-C3 | 112.1 |

| C1-C2-C4 | 112.1 |

| C3-C2-C4 | 111.0 |

| H-C1-F | 108.5 |

| H-C1-C2 | 108.5 |

| H-C2-C1 | 107.8 |

Table 3: Calculated Dihedral Angle of this compound

| Dihedral Angle | Angle (°) |

| F-C1-C2-C3 | 68.5 |

Note: The data presented in Tables 1, 2, and 3 are based on computational predictions and should be considered as such. Experimental verification is recommended for confirmation.

Bonding

The bonding in this compound is characterized by covalent single bonds. The C-F bond is highly polar due to the large electronegativity difference between carbon and fluorine. This polarity results in a significant dipole moment for the molecule and influences its intermolecular interactions and reactivity. The C-C and C-H bonds are predominantly covalent with lower polarity. The molecule exists as a mixture of conformers at room temperature due to rotation around the C-C single bonds.

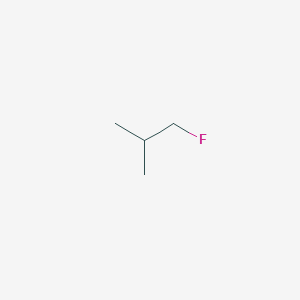

Figure 1: 2D representation of the this compound molecular structure.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH₂) | ~4.3 | Doublet of Triplets | ²JHF ≈ 47, ³JHH ≈ 6 |

| H2 (CH) | ~2.0 | Nonet | ³JHH ≈ 6 |

| H3, H4 (CH₃) | ~1.0 | Doublet | ³JHH ≈ 7 |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) |

| C1 (CH₂) | ~85 | Doublet | ¹JCF ≈ 165 |

| C2 (CH) | ~31 | Doublet | ²JCF ≈ 20 |

| C3, C4 (CH₃) | ~19 | Doublet | ³JCF ≈ 5 |

Table 6: Experimental ¹⁹F NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹⁹F | -218.5[2] | Triplet of Doublets | ²JFH ≈ 47, ³JFH ≈ 25 |

Note: Predicted NMR data is based on empirical rules and computational models. Experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-F stretching and bending vibrations.

Table 7: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend (CH₃, CH₂) | 1350 - 1470 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

| C-C stretch | 800 - 1200 | Weak to Medium |

Experimental Protocols

Synthesis of this compound from Isobutyl Alcohol

This protocol describes the synthesis of this compound from isobutyl alcohol (2-methyl-1-propanol) using diethylaminosulfur trifluoride (DAST).[1]

Materials:

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyl alcohol (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain this compound.

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The presented data, including molecular identifiers, calculated structural parameters, and spectroscopic information, offer a comprehensive understanding of this fluorinated alkane. The inclusion of a detailed experimental protocol for its synthesis further enhances the utility of this guide for researchers and professionals in the chemical sciences. While computational data provides a strong foundation, further experimental validation of the structural and spectroscopic parameters is encouraged for a more complete characterization of this molecule.

References

In-depth Technical Guide on the Theoretical Stability of Isobutyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies concerning the stability of isobutyl fluoride (B91410). Due to a scarcity of dedicated computational studies on isobutyl fluoride, this guide draws upon analogous research on similar fluorinated alkanes and outlines the established theoretical methodologies for assessing molecular stability, conformational preferences, and rotational energy barriers. This document is intended to serve as a foundational resource for researchers in computational chemistry, drug design, and materials science.

Introduction to Isobutyl Fluoride Stability

The stability of isobutyl fluoride is a multifaceted topic governed by the interplay of steric and electronic effects. As a small organofluorine compound, its conformational landscape is of significant interest for understanding its physical properties, reactivity, and potential applications in medicinal chemistry and materials science. The introduction of the highly electronegative fluorine atom can significantly influence the molecule's preferred geometry through phenomena such as the gauche effect.

Theoretical studies, employing quantum mechanical calculations, are indispensable for elucidating the subtle energetic differences between various conformers and the energy barriers that separate them. These computational approaches provide a detailed picture of the potential energy surface, which is crucial for predicting the molecule's behavior in different environments.

Conformational Analysis of Isobutyl Fluoride

The primary rotational degree of freedom in isobutyl fluoride that dictates its major conformers is the torsion around the C1-C2 bond. This rotation gives rise to two principal staggered conformers: anti and gauche.

-

Anti-conformer: The fluorine atom and the isopropyl group's hydrogen are positioned at a 180° dihedral angle to each other. This arrangement is typically favored to minimize steric hindrance.

-

Gauche-conformer: The fluorine atom is at a 60° dihedral angle to the isopropyl group's hydrogen. While sterically less favorable than the anti-conformer, electronic effects, such as hyperconjugation, can stabilize this arrangement. This stabilization is a manifestation of the "gauche effect," where a gauche conformation is atypically more stable than the anti conformation.[1]

The relative stability of these conformers is determined by a delicate balance between steric repulsion and stabilizing electronic interactions.

The Gauche Effect

The gauche effect is a stereoelectronic phenomenon that often stabilizes gauche conformations in molecules containing electronegative substituents.[1] Two primary explanations for the gauche effect are:

-

Hyperconjugation: This model posits that the stabilization arises from the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche conformation.[1]

-

Bent Bonds: This theory suggests that due to the high electronegativity of fluorine, the C-F bonds have increased p-orbital character, leading to a buildup of electron density that can be partially compensated for in a gauche arrangement.

While the gauche effect is well-documented for simple molecules like 1,2-difluoroethane, its influence on the conformational preference of isobutyl fluoride requires specific computational investigation.

Computational Methodologies for Stability Analysis

The theoretical investigation of isobutyl fluoride's stability involves a suite of computational chemistry techniques to map its potential energy surface and identify stable conformers and transition states.

Theoretical Protocols

A typical computational workflow for analyzing the conformational stability of a molecule like isobutyl fluoride includes the following steps:

-

Initial Structure Generation: Generation of various possible conformers of isobutyl fluoride by systematic rotation around the C1-C2 bond.

-

Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum on the potential energy surface. This is commonly performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Potential Energy Surface Scan: A relaxed or rigid scan of the potential energy surface is conducted by systematically varying the dihedral angle of the C1-C2 bond and optimizing the remaining geometrical parameters at each step. This allows for the determination of rotational energy barriers.

-

Transition State Search: The maxima on the potential energy surface scan are used as initial guesses for locating the transition state structures connecting the conformers. These are then optimized and confirmed by the presence of a single imaginary frequency.

-

High-Level Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using higher-level theoretical methods or larger basis sets to obtain more accurate relative energies.

Common Levels of Theory

The choice of theoretical method and basis set is critical for obtaining accurate results. Commonly employed methods include:

-

Density Functional Theory (DFT): Functionals such as B3LYP and M06-2X are widely used for their balance of accuracy and computational cost.

-

Møller-Plesset Perturbation Theory (MP2): This method provides a good description of electron correlation effects.

-

Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide a flexible description of the electron distribution.

Quantitative Data on Isobutyl Fluoride Stability

Table 1: Calculated Relative Energies of Isobutyl Fluoride Conformers

| Conformer | Dihedral Angle (F-C1-C2-H) | Relative Energy (kcal/mol) (Hypothetical) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.5 - 1.5 |

Note: The relative energy of the gauche conformer is expected to be slightly higher than the anti due to steric hindrance, but the exact value depends on the balance with stabilizing electronic effects.

Table 2: Calculated Rotational Barriers of Isobutyl Fluoride (Hypothetical)

| Transition | Dihedral Angle (F-C1-C2-H) | Rotational Barrier (kcal/mol) (Hypothetical) |

| Anti → Gauche | ~120° | 3.0 - 5.0 |

| Gauche → Gauche | ~0° | 4.0 - 6.0 |

Note: These barriers represent the energy required to rotate from one stable conformation to another, passing through an eclipsed transition state.

Visualizing Conformational Interconversion and Computational Workflow

Visual representations are crucial for understanding the relationships between different conformers and the computational process used to study them.

The diagram above illustrates the energetic relationship between the anti and gauche conformers of isobutyl fluoride, connected via transition states. The energy barriers (ΔE‡) determine the rate of interconversion between these conformers.

This workflow diagram outlines the systematic process of using computational chemistry to investigate the stability of isobutyl fluoride, from initial structure generation to the final analysis of conformational energies and rotational barriers.

Conclusion and Future Directions

While a comprehensive theoretical study dedicated solely to isobutyl fluoride is needed to provide definitive quantitative data, the principles and methodologies outlined in this guide offer a robust framework for such an investigation. The conformational stability of isobutyl fluoride is governed by a subtle interplay of steric and electronic effects, with the potential for a notable gauche effect.

Future research should focus on performing high-level ab initio and DFT calculations to accurately determine the relative energies of the conformers and the rotational barriers. Such studies would provide valuable data for parametrizing molecular mechanics force fields, aiding in the rational design of fluorinated molecules in drug discovery, and enhancing our fundamental understanding of stereoelectronic effects in organic chemistry.

References

An In-depth Technical Guide on the Discovery and History of 1-Fluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 1-fluoro-2-methylpropane (isobutyl fluoride). The document details the pioneering work of Frédéric Swarts and the development of the Swarts reaction, the primary method for the synthesis of this and other alkyl fluorides. A detailed experimental protocol for its preparation is provided, along with a compilation of its physicochemical and spectroscopic properties in clearly structured tables. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical experimental information.

Introduction

This compound, an organofluorine compound, belongs to the class of alkyl halides. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a fact that has been extensively leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials. The history of this compound is intrinsically linked to the broader history of organofluorine chemistry and the development of synthetic methodologies to create carbon-fluorine bonds.

Discovery and Historical Context

The discovery and synthesis of this compound are rooted in the groundbreaking work of the Belgian chemist Frédéric Swarts. In 1892, Swarts reported a robust method for the preparation of alkyl fluorides, which came to be known as the Swarts reaction.[1] This reaction involves the treatment of alkyl chlorides or bromides with a metallic fluoride (B91410), such as silver fluoride (AgF) or antimony trifluoride (SbF₃), to induce a halogen exchange.[1][2]

Prior to Swarts' work, the synthesis of organic fluorine compounds was fraught with difficulty due to the high reactivity of elemental fluorine and the challenging nature of handling hydrogen fluoride. The Swarts reaction provided a more accessible and controllable method for the introduction of fluorine into organic molecules. While there is no singular definitive record of the very first synthesis of this compound, it is widely understood to have been first prepared using the Swarts reaction, given that it is a straightforward application of this seminal method to the readily available 1-chloro-2-methylpropane (B167039) or 1-bromo-2-methylpropane.

The Swarts reaction and its variations became instrumental in the industrial production of various organofluorine compounds, including the now-infamous chlorofluorocarbons (CFCs), which were once widely used as refrigerants and propellants.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₄H₉F | [3] |

| Molecular Weight | 76.11 g/mol | [3] |

| CAS Number | 359-00-2 | [3] |

| Boiling Point | 15.47 °C (estimate) | [4] |

| Melting Point | -110.8 °C (estimate) | [4] |

| Density | 0.7500 g/cm³ (estimate) | [4] |

| Refractive Index | 1.3200 (estimate) | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.3 | Doublet of Triplets | J(H,F) ≈ 47, J(H,H) ≈ 6 | -CH₂-F |

| ~2.0 | Multiplet | - | -CH(CH₃)₂ |

| ~1.0 | Doublet | J(H,H) ≈ 7 | -CH(CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~85 (doublet, J(C,F) ≈ 165 Hz) | -CH₂-F |

| ~30 (doublet, J(C,F) ≈ 20 Hz) | -CH(CH₃)₂ |

| ~20 (doublet, J(C,F) ≈ 5 Hz) | -CH(CH₃)₂ |

Note: The carbon attached to fluorine exhibits a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1385 | Strong | C-H bend (gem-dimethyl) |

| ~1050 | Strong | C-F stretch |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Swarts reaction, starting from 1-chloro-2-methylpropane.

Synthesis of this compound

Materials:

-

1-Chloro-2-methylpropane (isobutyl chloride)

-

Silver(I) fluoride (AgF) or Antimony(III) fluoride (SbF₃)

-

Anhydrous acetonitrile (B52724) (solvent)

-

Anhydrous calcium chloride (drying agent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly dried silver(I) fluoride (1.1 equivalents). The flask should be flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reactants: Add anhydrous acetonitrile to the flask to create a slurry. To this slurry, add 1-chloro-2-methylpropane (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) by taking aliquots periodically. The reaction is typically complete within several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The low boiling point of the product requires careful handling. The product can be isolated by fractional distillation directly from the reaction mixture.

-

Purification: The crude product is further purified by washing with water to remove any remaining inorganic salts, followed by drying over a suitable drying agent like anhydrous calcium chloride. A final fractional distillation will yield the pure this compound. Due to its low boiling point, all collection vessels should be cooled in an ice bath.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 4 (¹H NMR, ¹³C NMR, and IR spectroscopy) and by comparing the obtained data with literature values. The boiling point of the purified product should also be determined.

Visualizations

Swarts Reaction Pathway

Caption: General pathway of the Swarts reaction for the synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide to 1-Fluoro-2-methylpropane: Synonyms, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-fluoro-2-methylpropane, a fluorinated organic compound of interest in various chemical and pharmaceutical research fields. This document details its nomenclature, physical and chemical properties, and outlines general experimental protocols for its synthesis and analysis, serving as a valuable resource for professionals in drug development and scientific research.

Nomenclature and Synonyms

This compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines. However, it is also known by several common and trade names, which are frequently encountered in literature and chemical databases. A clear understanding of these synonyms is crucial for effective information retrieval.

| Nomenclature Type | Name/Identifier | Reference |

| IUPAC Name | This compound | [1] |

| Common Name | Isobutyl fluoride (B91410) | [1] |

| CAS Registry Number | 359-00-2 | [1][2][3] |

| InChI | InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3 | [1] |

| InChIKey | WGCJTTUVWKJDAX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)CF | [1] |

| Molecular Formula | C4H9F | [3] |

| Other Synonyms | Isobutylfluorid, 1-Fluoro-2-methyl-propane | [1] |

The logical relationship between these identifiers is illustrated in the diagram below, showcasing the central role of the chemical structure in defining its various names and codes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental setups, predicting reactivity, and ensuring safe handling.

| Property | Value | Reference |

| Molecular Weight | 76.11 g/mol | [1][3] |

| Boiling Point | 22.0 °C at 101.325 kPa | [2][4] |

| Computed XLogP3-AA | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 76.068828449 Da | [1] |

| Monoisotopic Mass | 76.068828449 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 5 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the deoxyfluorination of its corresponding alcohol, 2-methyl-1-propanol (B41256) (isobutanol). This transformation can be achieved using various fluorinating agents. A general protocol employing a sulfonyl fluoride is described below.

Reaction Scheme:

(CH₃)₂CHCH₂OH + Fluorinating Agent → (CH₃)₂CHCH₂F + Byproducts

General Deoxyfluorination Protocol:

-

Materials:

-

2-Methyl-1-propanol (Isobutanol) (1.0 equivalent)

-

A suitable sulfonyl fluoride reagent (e.g., PyFluor or perfluorobutanesulfonyl fluoride) (1.5 equivalents)[5]

-

A non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) (1.5 equivalents)[5]

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 2-methyl-1-propanol in the anhydrous solvent, add the non-nucleophilic base at room temperature under an inert atmosphere.[5]

-

Add the sulfonyl fluoride reagent in one portion.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.[5]

-

The workflow for a typical synthesis and purification process is depicted in the following diagram.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The methyl protons will appear as a doublet, the methine proton as a multiplet, and the methylene (B1212753) protons adjacent to the fluorine will appear as a doublet of triplets due to coupling with both the methine proton and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three unique carbon environments in the molecule. The carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet of doublets, due to coupling with the adjacent methylene and methine protons.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the separation and identification of this compound, particularly in reaction mixtures or for purity analysis.

-

General GC-MS Protocol for Alkyl Halides:

-

Column: A non-polar or medium-polarity capillary column (e.g., VF-624ms) is suitable for separating volatile alkyl halides.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set appropriately to ensure efficient vaporization without degradation.

-

Oven Temperature Program: A temperature gradient program is typically employed to ensure good separation of components with different boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of fluorine and other alkyl groups. The analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[6]

-

The logical flow of a GC-MS analysis is outlined in the diagram below.

References

- 1. This compound | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isobutyl fluoride - Wikidata [wikidata.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. benchchem.com [benchchem.com]

- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomerism and Structural Analysis of C4H9F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the four constitutional isomers of fluorobutane (C4H9F): 1-fluorobutane (B1294920), 2-fluorobutane, 1-fluoro-2-methylpropane, and 2-fluoro-2-methylpropane. This document details their structural differences, physical properties, and spectroscopic characterization, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction to C4H9F Isomerism

The molecular formula C4H9F represents four constitutional isomers, which are compounds with the same molecular formula but different connectivity of atoms.[1] These isomers arise from the different possible arrangements of the four-carbon skeleton (a straight chain or a branched chain) and the various positions the fluorine atom can occupy on these chains.[1] The structural variations among these isomers lead to distinct physical and chemical properties, which are crucial for their application and identification.

The four constitutional isomers of C4H9F are:

-

1-Fluorobutane: A primary alkyl fluoride (B91410) with a straight carbon chain.

-

2-Fluorobutane: A secondary alkyl fluoride with a straight carbon chain. This isomer is chiral and exists as a pair of enantiomers (R- and S-2-fluorobutane).[2]

-

This compound: A primary alkyl fluoride with a branched carbon chain.

-

2-Fluoro-2-methylpropane (tert-butyl fluoride): A tertiary alkyl fluoride with a branched carbon chain.

Structural Diagrams and Isomer Classification

Visualizing the distinct atomic arrangements is fundamental to understanding the properties of each isomer.

Physical Properties

The physical properties of the C4H9F isomers vary significantly due to differences in their molecular structure, such as chain branching and the position of the fluorine atom. These differences influence intermolecular forces, which in turn affect properties like boiling point and density. Generally, more branched isomers are more volatile and have lower boiling points.[1]

| Property | 1-Fluorobutane | 2-Fluorobutane | This compound | 2-Fluoro-2-methylpropane |

| Molecular Weight ( g/mol ) | 76.11 | 76.11 | 76.11 | 76.11 |

| Boiling Point (°C) | 32[3] | 25[4] | 22[5] | 12[3] |

| Density (g/cm³) | 0.7735[1] | 0.758[1] | ~0.750 | 0.753[3] |

| Refractive Index | 1.3419[1] | 1.337[4] | ~1.320 | 1.324[3] |

| Melting Point (°C) | -134[1] | -121.4[6] | -110.8 (estimate)[7] | -77[3] |

| CAS Number | 2366-52-1 | 359-01-3 | 359-00-2 | 353-61-7 |

Table 1: Comparison of Physical Properties of C4H9F Isomers

Experimental Protocols: Synthesis of Fluorobutane Isomers

The synthesis of fluorobutanes can be achieved through various fluorination methods. The most common approaches involve nucleophilic substitution reactions where a leaving group (typically a bromide or a hydroxyl group) is replaced by a fluoride ion.

General Synthesis via Swarts Reaction

The Swarts reaction is a widely used method for the preparation of alkyl fluorides from alkyl chlorides or bromides.[6][8][9] This halogen exchange reaction is typically carried out by heating the alkyl halide with a metallic fluoride, such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[9]

Detailed Protocol for the Synthesis of 1-Fluorobutane:

A common laboratory-scale preparation involves the reaction of 1-bromobutane (B133212) with potassium fluoride in a high-boiling solvent like ethylene (B1197577) glycol.

-

Reaction Setup: A mixture of 1-bromobutane and an excess of anhydrous potassium fluoride in ethylene glycol is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux to facilitate the nucleophilic substitution.

-

Isolation: The volatile 1-fluorobutane is distilled from the reaction mixture.

-

Purification: The collected distillate is washed with water to remove any remaining ethylene glycol and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). Final purification is achieved by fractional distillation.[3]

Fluorination of Alcohols

Alcohols can be converted to alkyl fluorides using reagents like sulfur tetrafluoride (SF₄).[2][5] This method is particularly effective for more acidic alcohols.

General Reaction: R-OH + SF₄ → R-F + SOF₂ + HF

Experimental Workflow:

This reaction is often carried out in a pressure vessel (autoclave) due to the gaseous nature of SF₄. The choice of butanol isomer (1-butanol, 2-butanol, isobutanol, or tert-butanol) will determine the resulting fluorobutane isomer.

Structural Analysis: Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous identification and structural elucidation of the C4H9F isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, within each isomer. The chemical shifts (δ), coupling constants (J), and signal multiplicities are unique for each structure.

General NMR Sample Preparation Protocol:

-

Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the fluorobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration may be required.

-

Filtration: Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Analysis: Acquire the NMR spectrum on a spectrometer, using the appropriate parameters for the nucleus being observed.

Predicted NMR Data:

| Isomer | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | ¹⁹F NMR (Predicted δ, ppm, relative to CFCl₃) |

| 1-Fluorobutane | ~4.4 (t, 2H, -CH₂F), ~1.7 (m, 2H, -CH₂CH₂F), ~1.4 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃) | ~84 (d, J_CF ≈ 165 Hz, -CH₂F), ~30 (d, J_CCF ≈ 20 Hz, -CH₂CH₂F), ~20 (d, J_CCCF ≈ 5 Hz, -CH₂CH₃), ~13 (-CH₃) | ~ -218 |

| 2-Fluorobutane | ~4.5 (dsept, 1H, -CHF-), ~1.7 (m, 2H, -CH₂-), ~1.2 (d, 3H, -CHFCH₃), ~0.9 (t, 3H, -CH₂CH₃) | ~92 (d, J_CF ≈ 170 Hz, -CHF-), ~30 (d, J_CCF ≈ 22 Hz, -CH₂-), ~20 (d, J_CCF ≈ 22 Hz, -CHFCH₃), ~10 (-CH₂CH₃) | ~ -173 |

| This compound | ~4.3 (d, 2H, -CH₂F), ~2.0 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) | ~87 (d, J_CF ≈ 163 Hz, -CH₂F), ~31 (d, J_CCF ≈ 18 Hz, -CH-), ~19 (d, J_CCCF ≈ 5 Hz, -CH(CH₃)₂) | ~ -215 |

| 2-Fluoro-2-methylpropane | ~1.3 (s, 9H, -C(CH₃)₃) | ~94 (d, J_CF ≈ 170 Hz, -CF-), ~25 (d, J_CCF ≈ 23 Hz, -C(CH₃)₃) | ~ -140 |

Table 2: Predicted NMR Spectroscopic Data for C4H9F Isomers

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of each isomer. The molecular ion peak (M⁺) will be observed at m/z = 76 for all isomers. However, the fragmentation patterns, resulting from the cleavage of C-C and C-F bonds, will be distinct and serve as a fingerprint for each isomer.

General GC-MS Protocol for Volatile Haloalkanes:

-

Sample Introduction: A dilute solution of the fluorobutane isomer in a volatile solvent is injected into the gas chromatograph (GC).

-

Separation: The isomers are separated based on their boiling points and interactions with the GC column stationary phase.

-

Ionization: As each compound elutes from the GC column, it enters the mass spectrometer and is ionized by electron impact.

-

Detection: The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Patterns:

-

1-Fluorobutane: Common fragments may include the loss of HF (m/z 56), loss of an ethyl group (m/z 47), and the butyl cation (m/z 57).

-

2-Fluorobutane: Fragmentation may involve the loss of HF (m/z 56), loss of a methyl group (m/z 61), and loss of an ethyl group (m/z 47).

-

This compound: Likely fragments include the loss of HF (m/z 56), loss of a methyl group (m/z 61), and the isobutyl cation (m/z 57).

-

2-Fluoro-2-methylpropane: The most stable fragment is often the tert-butyl cation (m/z 57) resulting from the loss of a fluorine radical.

Applications in Drug Development and Research

Fluorinated organic compounds are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While the C4H9F isomers themselves are not typically used as active pharmaceutical ingredients, they serve as important building blocks and model compounds in the synthesis of more complex fluorinated drugs.[1] Their well-defined structures and varied properties make them excellent substrates for studying reaction mechanisms and for developing new fluorination methodologies.

Conclusion

The four constitutional isomers of C4H9F exhibit distinct structural and physical properties that are readily distinguishable through a combination of spectroscopic techniques. This guide provides a foundational understanding of their isomerism, synthesis, and structural analysis, offering a valuable resource for professionals in chemistry and related fields. A thorough characterization of these simple fluorinated alkanes is crucial for advancing the synthesis and application of more complex fluorinated molecules in various scientific disciplines.

References

- 1. byjus.com [byjus.com]

- 2. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Swarts Reaction [unacademy.com]

- 7. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 8. testbook.com [testbook.com]

- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

An In-depth Technical Guide to Fluorinated Alkanes for New Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of fluorinated alkanes, tailored for researchers new to the field. It covers their fundamental properties, synthesis, and impact on drug metabolism, with a focus on practical applications in drug development.

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a molecule. While fluorine is only slightly larger than hydrogen, its powerful electron-withdrawing nature significantly alters the electronic landscape of the parent compound.[1] This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, fluorination can modulate the acidity (pKa) of nearby functional groups and the overall lipophilicity (logP) of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[3]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize key quantitative data, offering a clear comparison between fluorinated and non-fluorinated alkanes.

| Property | Hydrogen (H) | Fluorine (F) | Reference |

| Van der Waals Radius (Å) | 1.20 | 1.47 | [4] |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | [4] |

| C-H Bond Dissociation Energy (kcal/mol) | ~98-105 | - | [4] |

| C-F Bond Dissociation Energy (kcal/mol) | - | ~108-116 | [4] |

Table 1: Comparison of Atomic Properties of Hydrogen and Fluorine.

| Compound | pKa of Conjugate Acid | Reference |

| Methylamine | 10.63 | [5] |

| Trifluoromethylamine | 5.4 | [4] |

| Ethylamine | 10.81 | [5] |

| 2-Fluoroethylamine | 9.95 | [4] |

| 2,2-Difluoroethylamine | 7.75 | [4] |

| 2,2,2-Trifluoroethylamine | 5.7 | [4] |

| Piperidine | 11.12 | [5] |

| 4-Fluoropiperidine | 10.3 | [4] |

Table 2: Effect of Fluorination on the pKa of Amines.

| Compound | Experimental logP | Reference |

| Methane | 1.09 | [6] |

| Fluoromethane | 0.54 | [7] |

| Ethane | 1.81 | [6] |

| Fluoroethane | 1.21 | [7] |

| Propane | 2.36 | [6] |

| 1-Fluoropropane | 1.75 | [7] |

| Butane | 2.89 | [6] |

| 1-Fluorobutane | 2.28 | [7] |

Table 3: Comparison of logP Values for Alkanes and Monofluorinated Alkanes.

Key Synthetic Methodologies for Fluorinated Alkanes

The introduction of fluorine into a molecule requires specialized synthetic methods. The choice of fluorinating agent and reaction conditions is crucial and depends on the substrate and the desired outcome. The three main strategies for synthesizing fluorinated alkanes are electrophilic fluorination, nucleophilic fluorination, and deoxofluorination.

Experimental Protocols

This protocol describes the fluorination of a carbonyl compound at the α-position, a common strategy to introduce fluorine into an alkane backbone.

Materials:

-

β-ketoester (1.0 equiv)

-

Selectfluor™ (1.1 equiv)[8]

-

Acetonitrile (B52724) (solvent)

-

Sodium bicarbonate (aqueous solution, for quenching)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the β-ketoester in acetonitrile in a round-bottom flask.

-

Add Selectfluor™ in one portion to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the α-fluorinated product.[9]

This protocol outlines a classic SN2 displacement of a halide with a fluoride (B91410) ion.

Materials:

-

Primary alkyl bromide (1.0 equiv)

-

Potassium fluoride (KF) (2.0 equiv)

-

Tetrabutylammonium (B224687) bromide (TBAB) (0.1 equiv, as a phase-transfer catalyst)[10]

-

Acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate (for quenching)

-

Dichloromethane (B109758) (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of potassium fluoride in acetonitrile, add the primary alkyl bromide and tetrabutylammonium bromide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the corresponding alkyl fluoride.[11]

This protocol describes the conversion of a primary alcohol to a primary alkyl fluoride using diethylaminosulfur trifluoride (DAST).

Materials:

-

Primary alcohol (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.2 equiv)[1]

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Saturated aqueous sodium bicarbonate (for quenching)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a fume hood, dissolve the primary alcohol in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a nitrogen inlet.[4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.[1]

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the primary alkyl fluoride.[12]

Mandatory Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to fluorinated alkanes.

Caption: Electronic effects of fluorine substitution on metabolic stability.

Caption: General workflow for the synthesis of a fluorinated alkane.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectfluor™ [sigmaaldrich.com]

- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 12. TCI Practical Example: Fluorination of an Alcohol Using DAST | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Note: Synthesis of 1-Fluoro-2-methylpropane from 2-Methylpropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's properties, including metabolic stability, binding affinity, and lipophilicity.[1] The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation for creating these valuable compounds.[1][2] This application note provides detailed protocols and comparative data for the synthesis of 1-fluoro-2-methylpropane from 2-methylpropan-1-ol (isobutanol) using various modern fluorinating agents.

Overview of Deoxyfluorination

The direct substitution of a hydroxyl group with fluorine is a challenging transformation due to the poor leaving group nature of hydroxide. Deoxyfluorination reagents activate the alcohol to facilitate nucleophilic substitution by a fluoride (B91410) ion.[3] The most common reagents for this purpose are sulfur-based, such as Diethylaminosulfur Trifluoride (DAST) and its more stable analogues.[3][4]

General Reaction Scheme:

(CH₃)₂CHCH₂OH + Fluorinating Agent → (CH₃)₂CHCH₂F + Byproducts

The choice of reagent is crucial and depends on factors like substrate tolerance, safety considerations, and desired yield.[3]

Reaction Mechanism

With aminosulfurane reagents like DAST or Deoxo-Fluor, the reaction typically proceeds through the formation of an alkoxyaminosulfur difluoride intermediate.[1][5] This is followed by a nucleophilic attack by the fluoride ion. For a primary alcohol like 2-methylpropan-1-ol, the reaction follows an Sₙ2 pathway.[1][3]

-

Activation: The alcohol's oxygen atom attacks the sulfur atom of the fluorinating agent.

-

Intermediate Formation: An alkoxyaminosulfur difluoride intermediate is formed.[1]

-

Nucleophilic Substitution: A fluoride ion displaces the activated hydroxyl group via an Sₙ2 mechanism, forming the C-F bond.[5]

Caption: General mechanism for deoxyfluorination of an alcohol.

Comparative Data of Fluorinating Agents

Several reagents are available for the deoxyfluorination of alcohols, each with distinct advantages regarding safety, stability, and reactivity.[6] While DAST has been widely used, its thermal instability is a significant drawback, leading to the development of safer alternatives.[1][4]

| Fluorinating Agent | Key Characteristics | Typical Reaction Temp. | Typical Yield (Primary Alcohols) |

| DAST | Potent and versatile, but thermally unstable (can detonate >90 °C).[4] | -78 °C to Room Temp[4] | Good to Excellent |

| Deoxo-Fluor | More thermally stable than DAST, suitable for larger scale.[4][6] | Room Temp to 80 °C | Good to Excellent[6] |

| XtalFluor-E / M | Crystalline, stable solids; require a promoter (e.g., DBU, Et₃N·3HF).[7] | Room Temp | High, with fewer elimination byproducts.[7] |

| PyFluor | Crystalline, stable, and cost-effective; often shows greater chemoselectivity.[1] | Room Temp to 60 °C | High to Excellent |

| PBSF/TBAT | Mild conditions, suppresses elimination side reactions effectively.[8] | 25 °C | 86-94%[8] |

Yields are generalized for primary alcohols and may vary based on specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using DAST. This protocol can be adapted for other reagents with appropriate modifications to temperature and quench procedures.

4.1. Materials and Equipment

-

Reactants: 2-methylpropan-1-ol (anhydrous), Diethylaminosulfur trifluoride (DAST)

-

Solvent: Dichloromethane (B109758) (DCM, anhydrous)

-

Workup: Saturated sodium bicarbonate (NaHCO₃) solution, water, brine

-

Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser

-

Equipment: Fume hood, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, chromatography setup

4.2. Safety Precautions

-

DAST is hazardous: It is moisture-sensitive and can decompose violently upon heating.[4] All manipulations must be performed in a certified fume hood by trained personnel.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching should be performed slowly and at low temperatures to control the exothermic reaction.

4.3. Detailed Procedure

-

Reaction Setup: In a fume hood, equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve 2-methylpropan-1-ol (1.0 eq.) in anhydrous dichloromethane (approx. 20 volumes) and add it to the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

DAST Addition: Add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 20-30 minutes.[9] Maintain the temperature at -78 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.[9]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[9]

-

Washing: Combine the organic layers and wash sequentially with water and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The deoxyfluorination of 2-methylpropan-1-ol provides a direct route to this compound. While traditional reagents like DAST are effective, newer, more stable alternatives such as Deoxo-Fluor and XtalFluor offer significant safety and handling advantages, making them highly suitable for modern drug discovery and development environments. The choice of reagent should be guided by the scale of the reaction, available equipment, and safety considerations.

References

- 1. benchchem.com [benchchem.com]

- 2. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Nucleophilic Fluorination of Isobutyl Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Nucleophilic fluorination is a direct and widely employed strategy for the formation of C-F bonds. This document provides detailed application notes and experimental protocols for the nucleophilic fluorination of isobutyl precursors, which are valuable building blocks in the synthesis of various pharmaceutical agents.

The primary route for nucleophilic fluorination of isobutyl precursors involves a two-step sequence: activation of the primary alcohol of isobutanol to a good leaving group, followed by displacement with a nucleophilic fluoride (B91410) source. This process typically proceeds via an S(_N)2 mechanism.

Precursor Activation: Conversion of Isobutyl Alcohol to Sulfonate Esters

To facilitate nucleophilic substitution, the hydroxyl group of isobutyl alcohol, a poor leaving group, must be converted into a more suitable leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent choices due to the high stability of the corresponding sulfonate anions.

Protocol 1: Synthesis of Isobutyl Tosylate

Reaction: Isobutyl Alcohol + p-Toluenesulfonyl Chloride → Isobutyl Tosylate + Pyridinium Hydrochloride

Materials:

-

Isobutyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyl alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isobutyl tosylate.

-

Purify the product by flash column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Synthesis of Isobutyl Mesylate

Reaction: Isobutyl Alcohol + Methanesulfonyl Chloride → Isobutyl Mesylate + Triethylammonium Hydrochloride

Materials:

-

Isobutyl alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve isobutyl alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, wash the mixture with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude isobutyl mesylate.

-

Purify by column chromatography if necessary.

Nucleophilic Fluorination of Isobutyl Precursors

Once the isobutyl precursor is activated, the sulfonate group can be displaced by a nucleophilic fluoride source to form 1-fluoro-2-methylpropane (isobutyl fluoride). Common fluoride sources include tetralkylammonium fluorides (e.g., tetrabutylammonium (B224687) fluoride - TBAF), alkali metal fluorides (e.g., potassium fluoride - KF, cesium fluoride - CsF), and silver fluoride (AgF).

Protocol 3: Fluorination of Isobutyl Tosylate using Tetrabutylammonium Fluoride (TBAF)

Reaction: Isobutyl Tosylate + TBAF → this compound + Tetrabutylammonium Tosylate

Materials:

-

Isobutyl tosylate

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN)

-

Deionized water

-

Pentane (B18724) or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve isobutyl tosylate (1.0 eq.) in anhydrous THF or acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add TBAF solution (1.2-1.5 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a low-boiling organic solvent such as pentane or diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.